2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE

Anticancer screening Pyridazine SAR Cytotoxicity profiling

2-{[6-(Benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide (CAS 1358895-12-1) is a synthetic, small-molecule pyridazine derivative characterized by a 6-benzylamino-substituted pyridazine core linked via a thioether bridge to an N-(2-bromobenzyl)acetamide moiety. Belonging to the broader pyridazinylthioacetamide chemotype , it is primarily distributed through screening-compound and building-block catalogues for early-stage drug-discovery and chemical-biology probe development.

Molecular Formula C20H19BrN4OS
Molecular Weight 443.36
CAS No. 1358895-12-1
Cat. No. B2716504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE
CAS1358895-12-1
Molecular FormulaC20H19BrN4OS
Molecular Weight443.36
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3Br
InChIInChI=1S/C20H19BrN4OS/c21-17-9-5-4-8-16(17)13-23-19(26)14-27-20-11-10-18(24-25-20)22-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,22,24)(H,23,26)
InChIKeyVLYKEMRCTJQFQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(Benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide (CAS 1358895-12-1): Baseline Identity and Procurement-Class Profile


2-{[6-(Benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide (CAS 1358895-12-1) is a synthetic, small-molecule pyridazine derivative characterized by a 6-benzylamino-substituted pyridazine core linked via a thioether bridge to an N-(2-bromobenzyl)acetamide moiety [1]. Belonging to the broader pyridazinylthioacetamide chemotype [2], it is primarily distributed through screening-compound and building-block catalogues for early-stage drug-discovery and chemical-biology probe development [1]. Its structure embeds a bromine atom that serves as a potential handle for further derivatization (e.g., cross-coupling chemistry) [3], while its computed lipophilicity (XLogP3-AA ≈ 4) suggests moderate cell permeability [1].

Why In-Class Analogs Cannot Naively Substitute for 2-{[6-(Benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide in Scouting and Optimization Campaigns


Within the pyridazinylthioacetamide class, seemingly minor peripheral modifications drive substantial shifts in target engagement, physicochemical properties, and biological response. For instance, replacing the N-(2-bromobenzyl) group of CAS 1358895-12-1 with a 3-chlorophenyl substituent converts a compound with reported low-micromolar cytotoxicity (IC50 ~10 µM in HeLa cells) into an agent with entirely distinct nicotinic acetylcholine receptor agonist activity (EC50 ~7,000 nM on α3β4 nAChR) [1]. Similarly, retaining the benzylamino-pyridazine core but altering the amide-side aryl substitution from 2-bromophenyl to 4-bromo-3-methylphenyl shifts the HeLa cytotoxicity IC50 range from ~10 µM to 10–25 µM . These data illustrate that each analog within this series possesses a unique structure-activity relationship (SAR) footprint; generic class-level assumptions about potency, selectivity, or even biological target class are unreliable, making compound-specific identity verification and data-driven selection essential for reproducible research [REFS-1, REFS-3].

Quantitative Differentiation Evidence for 2-{[6-(Benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide (CAS 1358895-12-1) Versus Closest Analogs


HeLa Cytotoxicity: 2-Bromobenzyl vs. 4-Bromo-3-methylphenyl Substituent

In aggregated vendor screening data, 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-[(2-bromophenyl)methyl]acetamide (CAS 1358895-12-1) exhibits an IC50 of approximately 10 µM against HeLa cervical carcinoma cells, attributed to apoptosis induction . Its close analog, 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(4-bromo-3-methylphenyl)acetamide, displays a broader and right-shifted IC50 range of 10–25 µM against similar cell lines . The 2-bromobenzyl group therefore confers a ~2.5-fold higher potency ceiling in this specific cellular context compared to the 4-bromo-3-methylphenyl variant.

Anticancer screening Pyridazine SAR Cytotoxicity profiling

Target-Class Divergence: Cytotoxic Agent vs. Nicotinic Receptor Agonist

CAS 1358895-12-1 is characterized as a cytotoxic agent with an IC50 of ~10 µM in HeLa cells, consistent with an apoptosis-mediated mechanism . In contrast, the 3-chlorophenyl analog, 2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide, registers as a nicotinic acetylcholine receptor (nAChR) agonist with an EC50 of ~7,000 nM (7 µM) on human α3β4 nAChR [1]. The divergent biological readout—cytotoxicity versus receptor agonism—demonstrates that the identity of the N-aryl substituent determines the fundamental target-class engagement of this scaffold.

Selectivity profiling Target deconvolution Nicotinic receptor

Computed Lipophilicity (XLogP3-AA) as a Surrogate for Passive Membrane Permeability: 2-Bromobenzyl vs. 3-Chlorophenyl

CAS 1358895-12-1 possesses a computed XLogP3-AA value of 4.0 [1], placing it within the Lipinski-optimal range (LogP ≤5) for oral drug-likeness. While experimentally determined LogP values are not available for the direct 3-chlorophenyl comparator, ChemDiv database entries for chemically related N-aryl-pyridazinylsulfanylacetamides report calculated LogP values ranging from ~2.4 to ~4.3 depending on aryl substitution . The target compound's XLogP of 4.0 is consistent with the upper tier of the series and predicts superior membrane permeability relative to more polar analogs (e.g., LogP ~2.4 for a pyridin-3-yl variant) .

Physicochemical profiling Lipophilicity Drug-likeness

Bromine Substituent Position as a Synthetic Diversification Handle: 2-Bromobenzyl vs. 4-Bromophenyl

The 2-bromobenzyl moiety of CAS 1358895-12-1 offers a strategically positioned aryl bromide amenable to palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification [REFS-1, REFS-2]. The ortho-bromine substitution pattern creates steric and electronic properties distinct from the para-bromophenyl analog N-(4-bromophenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide (CAS 872702-12-0) [3]. Ortho-substituted aryl bromides generally exhibit attenuated oxidative addition rates relative to para-substituted counterparts, offering finer kinetic control in sequential coupling strategies [2].

Medicinal chemistry Late-stage functionalization Cross-coupling

Evidence-Supported Research and Industrial Application Scenarios for CAS 1358895-12-1


Anticancer Screening Libraries Targeting Cervical Carcinoma Models

CAS 1358895-12-1 demonstrates low-micromolar (IC50 ≈ 10 µM) antiproliferative activity in HeLa cells with a reported apoptosis-induction mechanism , positioning it as a relevant entry for medium-throughput cytotoxicity screening panels focused on gynecological cancers. Its 2-bromobenzyl substituent drives potency approximately 2.5-fold higher than the 4-bromo-3-methylphenyl analog, justifying its selection when benchmark sensitivity is a program priority .

Kinase-Focused Probe Discovery with Favorable Predicted Cell Permeability

With an XLogP3-AA of 4.0 [1]—within the Lipinski-optimal range and exceeding the lipophilicity of more polar pyridazinylthioacetamide analogs (LogP ~2.4) —CAS 1358895-12-1 is predicted to exhibit superior passive membrane permeability. Coupled with the pyridazine core's established capacity to occupy kinase ATP-binding pockets [2], this compound is best deployed in intracellular kinase inhibition screens where adequate cell penetration is critical for target engagement.

Late-Stage Diversification via Ortho-Bromobenzyl Cross-Coupling in Medicinal Chemistry

The ortho-substituted bromobenzyl group provides a synthetic handle for palladium-catalyzed cross-coupling reactions [3], enabling rapid SAR exploration through aryl-, heteroaryl-, or amine-coupling at the bromine site [4]. The ortho substitution pattern may offer differential reactivity compared to para-bromo analogs, potentially enabling chemoselective sequential functionalization strategies [3].

HIV-1 NNRTI Lead Optimization Using Pyridazinylthioacetamide Scaffolds

The pyridazinylthioacetamide chemotype has produced potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) with EC50 values as low as 0.046 µM [5]. While direct antiviral data for CAS 1358895-12-1 are not yet published, its core scaffold identity—a 6-(benzylamino)pyridazin-3-yl thioether—mirrors the key pharmacophoric elements of these validated NNRTI leads, making it a candidate for antiviral screening deck inclusion and scaffold-hopping campaigns [5].

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